molecular formula C11H16N2 B13286175 N-cyclopentyl-2-methylpyridin-3-amine

N-cyclopentyl-2-methylpyridin-3-amine

Cat. No.: B13286175
M. Wt: 176.26 g/mol
InChI Key: LDTAHVODYACQSR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methylpyridin-3-amine is a pyridine derivative featuring a cyclopentylamine substituent at the 3-position and a methyl group at the 2-position of the pyridine ring. For example, describes the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine using copper-catalyzed cross-coupling, which may parallel strategies for introducing the cyclopentyl group .

The compound’s structural features—a rigid cyclopentyl group and electron-donating methyl substituent—likely influence its physicochemical properties, such as solubility and stability. Pyridine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and receptor modulation, as seen in patents (e.g., ) .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-cyclopentyl-2-methylpyridin-3-amine

InChI

InChI=1S/C11H16N2/c1-9-11(7-4-8-12-9)13-10-5-2-3-6-10/h4,7-8,10,13H,2-3,5-6H2,1H3

InChI Key

LDTAHVODYACQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC2CCCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-2-methylpyridin-3-one, while reduction may produce this compound derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of N-cyclopentyl-2-methylpyridin-3-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Source
This compound C₁₁H₁₆N₂ 176.26 (calculated) Cyclopentyl (3), Methyl (2) Potential kinase inhibitor scaffold -
N-cyclopentyl-3-nitropyridin-2-amine C₁₀H₁₃N₃O₂ 207.23 Cyclopentyl (2), Nitro (3) Higher polarity due to nitro group
2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine C₁₂H₂₀N₂ 192.30 Branched alkyl (3), Methyl (2) Lower solubility in polar solvents
N-(2-Methoxyphenyl)pyridin-3-amine C₁₂H₁₂N₂O 200.24 Methoxyphenyl (3) Enhanced aromatic π-stacking capacity
4-(aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 Cyclopropyl (2), Aminomethyl (4) Higher basicity from aminomethyl

Substituent Effects and Functional Implications

  • Cyclopentyl vs.
  • Methyl vs. Nitro Groups : The electron-donating methyl group at position 2 contrasts with the electron-withdrawing nitro group in N-cyclopentyl-3-nitropyridin-2-amine (), altering electronic distribution and reactivity. Nitro-substituted pyridines are often intermediates in pharmaceutical synthesis .
  • Aromatic vs. Aliphatic Amines : N-(2-Methoxyphenyl)pyridin-3-amine () exhibits enhanced π-π interactions due to the aromatic methoxyphenyl group, whereas aliphatic amines like 2-methylpentan-3-yl () prioritize lipophilicity .

Biological Activity

N-cyclopentyl-2-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopentyl group and a methyl group at the 2-position. This unique structure influences its interactions with biological targets, such as enzymes and receptors involved in various disease processes.

The mechanism of action of this compound is primarily linked to its ability to bind to specific molecular targets within biological systems. These interactions may lead to modulation of enzymatic activities or receptor functions, resulting in various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CDK InhibitionInhibits cyclin-dependent kinases, affecting cell cycle progression.
Anti-inflammatory ActivityModulates inflammatory responses by regulating cytokine levels.
Neuroprotective PotentialMay protect against neurodegenerative processes through receptor modulation.

Case Study: Inhibition of CDKs

In a study examining the inhibition of CDKs by pyridine derivatives, it was found that compounds with similar structures to this compound effectively reduced cell proliferation in cancer cell lines. The research highlighted the importance of structural modifications in enhancing inhibitory potency against specific CDK isoforms.

Case Study: Anti-inflammatory Mechanisms

A related compound demonstrated significant anti-inflammatory effects in microglial cells activated by lipopolysaccharide (LPS). The study revealed that the compound reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-κB, suggesting that this compound could have similar effects .

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